1-(2,5-dibromo-4-methylbenzenesulfonyl)-3-methyl-1H-pyrazole
Description
Properties
IUPAC Name |
1-(2,5-dibromo-4-methylphenyl)sulfonyl-3-methylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Br2N2O2S/c1-7-5-10(13)11(6-9(7)12)18(16,17)15-4-3-8(2)14-15/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLRAFFHHIGUQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)S(=O)(=O)C2=C(C=C(C(=C2)Br)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Br2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-dibromo-4-methylbenzenesulfonyl)-3-methyl-1H-pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dibromo-4-methylbenzenesulfonyl chloride and 3-methyl-1H-pyrazole.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-dibromo-4-methylbenzenesulfonyl)-3-methyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can participate in oxidation and reduction reactions, leading to the formation of sulfoxides or sulfones.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction can lead to sulfoxides or sulfones.
Scientific Research Applications
1-(2,5-dibromo-4-methylbenzenesulfonyl)-3-methyl-1H-pyrazole is a synthetic organic compound with a sulfonyl group, bromine atoms, and a pyrazole ring. The combination of these structural features gives the compound unique chemical and biological properties.
Scientific Research Applications
This compound is used in various scientific research applications:
- Chemistry It serves as a building block in the synthesis of complex organic molecules.
- Biology This compound can be used to study enzyme inhibition and protein-ligand interactions.
- Industry It is used in the development of advanced materials and as a reagent in various industrial processes.
Chemical Reactions
This compound can undergo various chemical reactions:
- Substitution Reactions The bromine atoms can be substituted with nucleophiles like thiols or amines under appropriate conditions. Reagents such as potassium thiolate or sodium azide in polar solvents may be used. The products formed from substitution reactions can yield various substituted pyrazoles.
- Oxidation and Reduction The sulfonyl group can participate in oxidation and reduction reactions that lead to the formation of sulfoxides or sulfones. Oxidizing agents like m-chloroperbenzoic acid or hydrogen peroxide may be used for oxidation, while reducing agents like sodium borohydride or lithium aluminum hydride may be used for reduction.
- Coupling Reactions The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
Mechanism of Action
The mechanism of action of 1-(2,5-dibromo-4-methylbenzenesulfonyl)-3-methyl-1H-pyrazole involves its interaction with specific molecular targets. The bromine atoms and sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Structural and Electronic Differences
Target Compound vs. 1-(4-Bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole ()
- Key Differences: The target compound replaces the pyrrole and 4-bromophenyl groups in ’s derivative with a sulfonyl-containing aryl group. Thermal Stability: Crystallographic data from suggest that bulky substituents (e.g., pyrrole) reduce conformational flexibility, whereas the sulfonyl group in the target compound may improve thermal stability due to stronger intermolecular interactions (e.g., dipole-dipole) .
Target Compound vs. 4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one ()
- Key Differences :
- The dihydro-pyrazol-3-one core in ’s compound introduces a ketone group, altering electronic properties compared to the fully aromatic pyrazole in the target compound.
- The target’s sulfonyl group replaces the chlorophenyl substituent, likely increasing solubility in polar solvents due to the sulfonyl group’s polarity.
- Spectral Data : LC/MS data for Example 5.17 () show m/z 301–305 [M+H]+, while the target compound’s calculated molecular weight (C₁₁H₁₀Br₂N₂O₂S) is ~403 g/mol, indicating a significantly larger mass .
Spectroscopic Characterization
- LC/MS : The target compound’s higher molecular weight (~403 vs. ~300 for ’s examples) would result in distinct fragmentation patterns, with bromine isotope clusters (m/z 403, 405, 407) .
- Crystallography : highlights the use of X-ray diffraction to resolve substituent-induced distortions in pyrazole derivatives. Similar methods could elucidate the target compound’s bond angles and packing efficiency .
Biological Activity
The compound 1-(2,5-dibromo-4-methylbenzenesulfonyl)-3-methyl-1H-pyrazole is a sulfonyl-containing pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular structure of this compound can be represented as follows:
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of various pyrazole derivatives, including the compound . The following table summarizes the antimicrobial activity against different bacterial strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
These results indicate that the compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus, which is a common pathogen associated with skin infections and other conditions.
The mechanism by which this compound exerts its antimicrobial effects may involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth. Research suggests that sulfonyl groups can enhance the binding affinity to bacterial enzymes involved in these processes.
Study 1: Antibacterial Activity Evaluation
A study conducted by researchers involved screening various pyrazole derivatives for their antibacterial properties. The study found that this compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The study utilized a disc diffusion method to assess the zone of inhibition, confirming its potential as an antibiotic agent .
Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship analysis was performed to understand how modifications to the pyrazole ring and sulfonyl group affect biological activity. The results indicated that the presence of halogen substituents (such as bromine) significantly enhanced antimicrobial potency compared to unsubstituted analogs .
In Vivo Studies
In vivo studies have indicated that compounds similar to this compound can effectively reduce bacterial load in infected animal models. These studies are crucial for assessing the therapeutic potential and safety profile of the compound .
Pharmacokinetics
Pharmacokinetic studies are essential for understanding how the compound behaves in biological systems. Preliminary data suggest favorable absorption and distribution characteristics, although detailed pharmacokinetic profiles remain to be fully elucidated.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
